molecular formula C16H32OS B8534812 3-(Dodecylsulfanyl)butanal CAS No. 38160-57-5

3-(Dodecylsulfanyl)butanal

Cat. No.: B8534812
CAS No.: 38160-57-5
M. Wt: 272.5 g/mol
InChI Key: YGEJUVMXILWFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecylsulfanyl)butanal is an aliphatic aldehyde featuring a dodecylthio (-SC₁₂H₂₅) substituent at the third carbon of the butanal chain. The aldehyde group in this compound may confer distinct reactivity and volatility compared to its carboxylic acid or nitrile counterparts, making it relevant for flavoring agents or intermediates in organic reactions.

Properties

CAS No.

38160-57-5

Molecular Formula

C16H32OS

Molecular Weight

272.5 g/mol

IUPAC Name

3-dodecylsulfanylbutanal

InChI

InChI=1S/C16H32OS/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(2)13-14-17/h14,16H,3-13,15H2,1-2H3

InChI Key

YGEJUVMXILWFOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(C)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Influence

  • Aldehydes vs. Nitriles: The nitrile group in 3-(Dodecylthio)butyronitrile (CAS 93918-85-5) enhances its utility as a synthetic intermediate for amines or carboxylic acids via hydrolysis .
  • Aldehydes vs. Carboxylic Acids: 3-(Dodecylsulfanyl)-butanoic acid’s carboxyl group enables salt formation and bioactivity, as seen in its patented use for insulin resistance . The aldehyde analog may exhibit lower stability but higher volatility, influencing its application scope.

Substituent Effects

  • This property is shared with its carboxylic acid analog .
  • Aromatic vs. Aliphatic Substituents: 3-(3-Isopropylphenyl)butanal’s aromatic substituent () introduces π-π interactions, favoring use in polymer synthesis, whereas the aliphatic dodecylsulfanyl group may improve solubility in nonpolar solvents.
  • Heterocyclic Substituents: 3-(5-Methyl-2-furyl)butanal’s furan ring () contributes to its flavoring properties due to volatile aroma compounds, contrasting with the non-volatile, sulfur-containing dodecylsulfanyl group.

Application-Specific Comparisons

  • Synthetic Intermediates : 3-(Dodecylthio)butyronitrile’s nitrile group () and 3-(3-Isopropylphenyl)butanal’s aromatic system () highlight divergent pathways for constructing complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.